molecular formula C18H16N2O2 B14599624 5-Ethyl-1,3-diphenylpyrimidine-2,4-dione CAS No. 61161-16-8

5-Ethyl-1,3-diphenylpyrimidine-2,4-dione

Cat. No.: B14599624
CAS No.: 61161-16-8
M. Wt: 292.3 g/mol
InChI Key: VDVBSLFWZVWTNL-UHFFFAOYSA-N
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Description

5-Ethyl-1,3-diphenylpyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely studied due to their significant biological and pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1,3-diphenylpyrimidine-2,4-dione typically involves the condensation of ethyl acetoacetate with benzaldehyde in the presence of a base, followed by cyclization with urea. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1,3-diphenylpyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Ethyl-1,3-diphenylpyrimidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-1,3-diphenylpyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenylpyrimidine-2,4-dione: Lacks the ethyl group at the 5-position.

    5-Methyl-1,3-diphenylpyrimidine-2,4-dione: Contains a methyl group instead of an ethyl group at the 5-position.

    5-Phenyl-1,3-diphenylpyrimidine-2,4-dione: Contains an additional phenyl group at the 5-position.

Uniqueness

5-Ethyl-1,3-diphenylpyrimidine-2,4-dione is unique due to the presence of the ethyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .

Properties

CAS No.

61161-16-8

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

5-ethyl-1,3-diphenylpyrimidine-2,4-dione

InChI

InChI=1S/C18H16N2O2/c1-2-14-13-19(15-9-5-3-6-10-15)18(22)20(17(14)21)16-11-7-4-8-12-16/h3-13H,2H2,1H3

InChI Key

VDVBSLFWZVWTNL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN(C(=O)N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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